molecular formula C6H10N4O2 B2879770 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid CAS No. 1547646-28-5

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid

Cat. No. B2879770
CAS RN: 1547646-28-5
M. Wt: 170.172
InChI Key: MKXPRLZWGWNEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” is a derivative of carboxylic acid . It is a white to off-white powder or crystal . The CAS Number is 1547646-28-5 and its molecular weight is 170.17 . It is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” consists of a tetrazole ring, which is a heteroaromatic system containing the maximum number of nitrogen atoms . This leads to extreme values of acidity, basicity, and complex formation constants .


Chemical Reactions Analysis

Tetrazoles, including “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid”, exhibit multiple reactivity . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .


Physical And Chemical Properties Analysis

“2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” is a white to off-white powder or crystal . It has a molecular weight of 170.17 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Isosteric Replacement for Carboxylic Acids

Tetrazoles, including “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Pharmaceutical Applications

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole ring is the fragment of a number of modern drugs (antibacterial, anti-allergic, anti-inflammatory, angiotensine II antagonists, etc.) .

Explosives and Rocket Fuel

Because of tetrazoles being highly effective explosives, rocket fuel and gas generating compositions have been developed . This is due to the extreme values of acidity, basicity, and complex formation constants exhibited by tetrazoles .

Corrosion Inhibitors

Due to the various possibilities of coordination of the tetrazole ring with metal ions, these compounds can be used as effective complexones and corrosion inhibitors .

Reagents and Catalysts in Organic and Bioorganic Synthesis

The presence of several reaction centers and the possibility of prototropy in tetrazoles afford the conditions for their use in organic and bioorganic synthesis as reagents and catalysts .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Safety and Hazards

The safety information for “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” includes hazard statements H315-H319-H228, indicating that it can cause skin irritation, eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames, and using protective equipment .

Future Directions

Tetrazoles, including “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have potential for further development in the synthesis of new types of electroconductive and high energetic polymers .

properties

IUPAC Name

2-tert-butyltetrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-6(2,3)10-8-4(5(11)12)7-9-10/h1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXPRLZWGWNEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid

CAS RN

1547646-28-5
Record name 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.